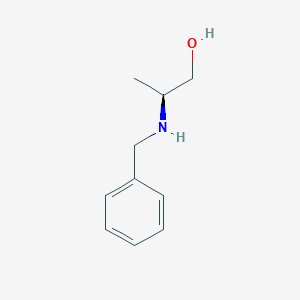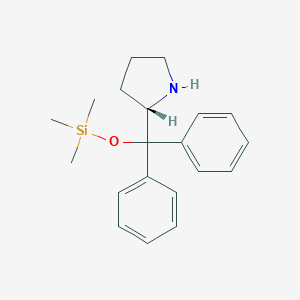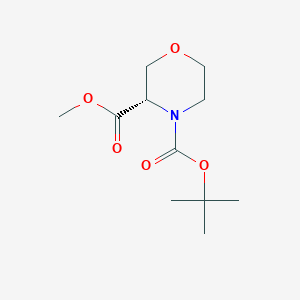
5-Hydroxy-3-methoxy-2-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methoxy-2-pentenoic acid, also known as HMPA, is a naturally occurring compound found in various plants and fruits, including strawberries, grapes, and kiwi. It is a derivative of the amino acid tryptophan and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-Hydroxy-3-methoxy-2-pentenoic acid's mechanism of action is not yet fully understood, but it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the Nrf2/ARE pathway. It has also been shown to increase the production of various antioxidant enzymes, including superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, which may play a role in its potential therapeutic applications in neurology. Additionally, it has been shown to increase the production of various cytokines and chemokines, which may play a role in its potential therapeutic applications in immunology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-3-methoxy-2-pentenoic acid in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on 5-Hydroxy-3-methoxy-2-pentenoic acid. One area of interest is its potential therapeutic applications in neurology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications in oncology and immunology.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methoxy-2-pentenoic acid has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticancer properties and may be effective in the treatment of certain types of cancer.
Eigenschaften
| 136468-08-1 | |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(E)-5-hydroxy-3-methoxypent-2-enoic acid |
InChI |
InChI=1S/C6H10O4/c1-10-5(2-3-7)4-6(8)9/h4,7H,2-3H2,1H3,(H,8,9)/b5-4+ |
InChI-Schlüssel |
RUKBZMQXLNLXDE-SNAWJCMRSA-N |
Isomerische SMILES |
CO/C(=C/C(=O)O)/CCO |
SMILES |
COC(=CC(=O)O)CCO |
Kanonische SMILES |
COC(=CC(=O)O)CCO |
Synonyme |
5-hydroxy-3-methoxy-2-pentenoic acid arabenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















